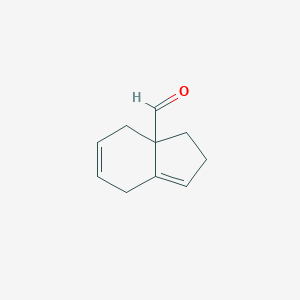
2,3,4,7-Tetrahydroindene-3a-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,7-Tetrahydroindene-3a-carbaldehyde is a chemical compound that has been widely used in scientific research. This compound is a versatile building block for the synthesis of various biologically active molecules. It has been used in the development of drugs, agrochemicals, and materials science. In
Mecanismo De Acción
The mechanism of action of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also undergo various chemical reactions such as oxidation, reduction, and condensation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde are not well studied. However, it has been shown to exhibit antiviral and anticancer activity in various studies. It has also been shown to exhibit insecticidal and herbicidal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3,4,7-Tetrahydroindene-3a-carbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of various biologically active molecules. It is also relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
For its use include the development of new biologically active molecules, the study of its mechanism of action and its biochemical and physiological effects, and the synthesis of new materials.
Métodos De Síntesis
The synthesis of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde involves the reaction of 2,3,4,7-tetrahydroindene with various aldehydes. One of the most commonly used aldehydes is formaldehyde. The reaction between 2,3,4,7-tetrahydroindene and formaldehyde is catalyzed by Lewis acids such as BF3.Et2O or ZnCl2. The resulting product is 2,3,4,7-Tetrahydroindene-3a-carbaldehyde.
Aplicaciones Científicas De Investigación
2,3,4,7-Tetrahydroindene-3a-carbaldehyde has been used in various scientific research applications. It has been used as a building block for the synthesis of various biologically active molecules such as antiviral and anticancer agents. It has also been used in the development of agrochemicals such as insecticides and herbicides. In materials science, it has been used in the synthesis of polymers and other materials.
Propiedades
Número CAS |
117679-05-7 |
|---|---|
Nombre del producto |
2,3,4,7-Tetrahydroindene-3a-carbaldehyde |
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
2,3,4,7-tetrahydroindene-3a-carbaldehyde |
InChI |
InChI=1S/C10H12O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h1-2,5,8H,3-4,6-7H2 |
Clave InChI |
KBTWRTYYMRUVIN-UHFFFAOYSA-N |
SMILES |
C1CC2(CC=CCC2=C1)C=O |
SMILES canónico |
C1CC2(CC=CCC2=C1)C=O |
Sinónimos |
3aH-Indene-3a-carboxaldehyde, 2,3,4,7-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



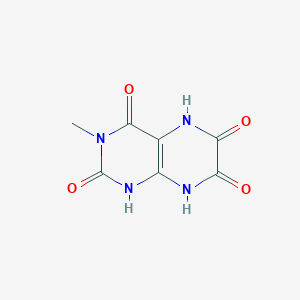
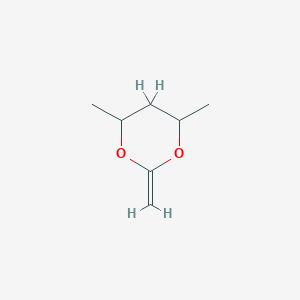
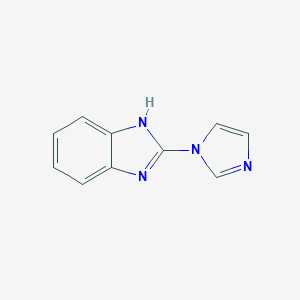
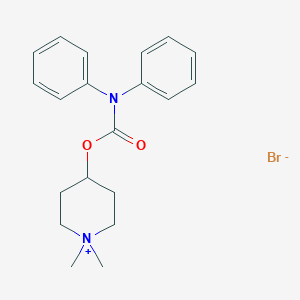
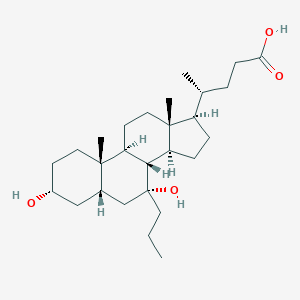
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
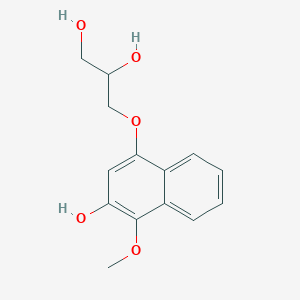

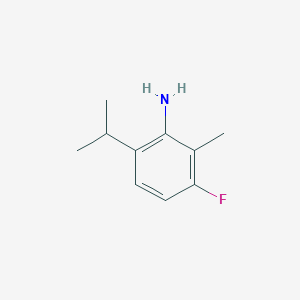
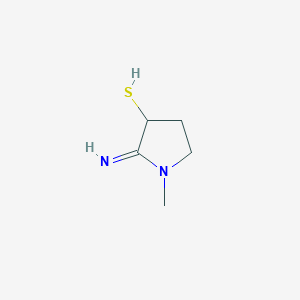
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)
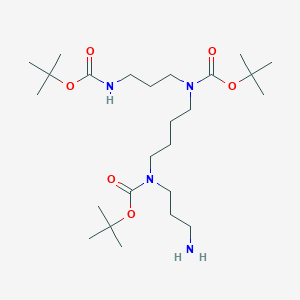
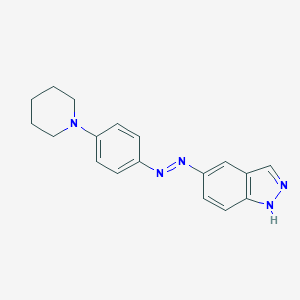
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)